molecular formula C12H12FNO2 B1450888 Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate CAS No. 1172385-39-5

Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate

Cat. No. B1450888
M. Wt: 221.23 g/mol
InChI Key: YASKEVJLWFKOLS-UHFFFAOYSA-N
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Description

“Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H12FNO2 . It has a molecular weight of 221.23 .


Physical And Chemical Properties Analysis

“Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate” has a predicted boiling point of 335.4±22.0 °C and a predicted density of 1.19±0.1 g/cm3 .

Scientific Research Applications

Indole Synthesis and Chemical Applications

Indole Synthesis

Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate falls within the category of compounds utilized in the synthesis of indoles, a critical structural motif in many natural products and pharmaceutical compounds. The indole synthesis process is pivotal for creating diverse molecules with potential therapeutic applications. Research by Taber and Tirunahari (2011) offers a comprehensive overview of methodologies for indole synthesis, emphasizing the importance of such compounds in drug development and organic chemistry (Taber & Tirunahari, 2011).

Drug Synthesis and Pharmaceutical Applications

Levulinic Acid in Drug Synthesis

Another aspect of scientific research related to Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate is its potential use in synthesizing levulinic acid derivatives. These derivatives are valuable in drug synthesis, offering a pathway to create cost-effective and efficient pharmaceutical compounds. Zhang et al. (2021) highlighted the versatility of levulinic acid and its derivatives in the synthesis of various drugs, indicating the compound's role in reducing drug synthesis costs and simplifying complex synthesis steps (Zhang et al., 2021).

Environmental and Toxicological Studies

Toxicity of Organic Fluorophores

The research on the toxicity of organic fluorophores, including those related to the fluorinated compounds, is essential for understanding the safety profile of these molecules when used in molecular imaging and diagnosis. A literature review by Alford et al. (2009) assessed the toxicity of widely used fluorophores, offering insights into the potential risks associated with their use in vivo, which is relevant for compounds like Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate when employed as fluorophores or in related applications (Alford et al., 2009).

Future Directions

Indole derivatives, including “Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community .

properties

IUPAC Name

methyl 1-ethyl-5-fluoroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-14-10-5-4-9(13)6-8(10)7-11(14)12(15)16-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASKEVJLWFKOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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